N3-D-Dap(Boc)-OH

Description

Properties

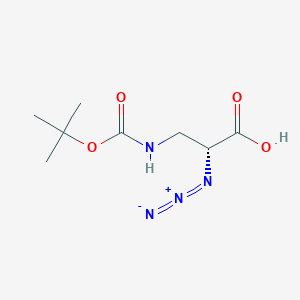

IUPAC Name |

(2R)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVADUQQDYTXXQS-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Peptidomimetic Design: The Strategic Utility of N3-D-Dap(Boc)-OH

Topic: Role of N3-D-Dap(Boc)-OH in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The Architect’s Tool

In the landscape of modern peptidomimetic design, N3-D-Dap(Boc)-OH ([(R)-2-Azido-3-(tert-butoxycarbonylamino)propanoic acid]) represents a high-value "chimeric" building block. It bridges the gap between solid-phase peptide synthesis (SPPS), bioorthogonal "click" chemistry, and stereochemical stabilization.

Unlike standard amino acids, this molecule introduces three critical design elements simultaneously:

- -Azido Functionality: Acts as both a bioorthogonal handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and a "masked" amine precursor resistant to standard Fmoc deprotection conditions.

-

D-Configuration: Confers inherent resistance to proteolytic degradation, a critical parameter for enhancing the plasma half-life of therapeutic peptides.

-

Dap (Diaminopropionic Acid) Scaffold: Provides a short (

) side chain, enabling tighter conformational constraints compared to Lysine (

This guide details the mechanistic rationale, synthetic protocols, and strategic applications of N3-D-Dap(Boc)-OH in developing next-generation peptide therapeutics.

Chemical Architecture & Mechanistic Advantages

Structural Logic

The utility of N3-D-Dap(Boc)-OH stems from its orthogonal reactivity profile.

| Feature | Chemical Moiety | Functionality & Strategic Value |

| Azide ( | Dual Role: 1. Bioorthogonal Handle: Ready for "Click" chemistry (CuAAC/SPAAC) without protecting group manipulation.2. Masked Amine: Stable to TFA (acid) and Piperidine (base); reducible to | |

| Chirality | D-Enantiomer ( | Proteolytic Shielding: Disrupts the induced fit of proteases (e.g., trypsin, chymotrypsin), significantly extending in vivo half-life. |

| Side Chain | Orthogonal Protection: Acid-labile (removed by TFA). Allows for differentiation between the | |

| Backbone | Propionic Acid | Minimal Linker: The single methylene spacer ( |

The Racemization Challenge

A critical, often overlooked technical nuance with

-

Risk: High-efficiency coupling reagents like HATU combined with DIPEA (Diisopropylethylamine) can induce significant racemization.

-

Solution: Use Collidine (TMP) as the base or employ neutral coupling conditions (DIC/Oxyma) to preserve the D-configuration.

Strategic Applications in Drug Design

Macrocyclization via "Click" Stapling

N3-D-Dap(Boc)-OH is the ideal candidate for Head-to-Side-Chain or Backbone-to-Side-Chain cyclization. By incorporating an alkyne-bearing amino acid (e.g., Pra - Propargylglycine) elsewhere in the sequence, the peptide can be "stapled" on-resin.

-

Mechanism: The short side chain of Dap, combined with the triazole formed during the click reaction, creates a rigid, metabolically stable bridge that mimics a trans-peptide bond.

-

Advantage: The triazole ring acts as a bioisostere for the amide bond but is completely resistant to cleavage.

The "Masked" N-Terminus Strategy

In complex syntheses, N-terminal capping with N3-D-Dap(Boc)-OH allows the researcher to pause N-terminal reactivity while modifying side chains.

-

Couple N3-D-Dap(Boc)-OH to the N-terminus.

-

Modify other side chains (the Azide is inert to most alkylation/acylation conditions).

-

Unmask the

-amine via reduction (e.g.,

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe & Stereoselective Coupling of N3-D-Dap(Boc)-OH

Objective: Incorporate the residue into a resin-bound peptide without racemization.

Reagents:

-

Resin-bound peptide (Fmoc-deprotected).

-

N3-D-Dap(Boc)-OH (3.0 eq).

-

DIC (Diisopropylcarbodiimide) (3.0 eq).

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide).

Workflow:

-

Pre-activation: Dissolve N3-D-Dap(Boc)-OH and Oxyma Pure in DMF. Cool to 0°C. Add DIC. Stir for 2 minutes.

-

Why? Pre-activation at low temp minimizes base-catalyzed proton abstraction at the

-carbon.

-

-

Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours.

-

Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The test should be negative (no color change) indicating complete coupling.

-

-

Washing: Wash resin with DMF (

min) and DCM (

Protocol B: On-Resin CuAAC Cyclization

Objective: Form a triazole bridge between N3-D-Dap and a Propargylglycine (Pra) residue.

Reagents:

- (Copper(I) Iodide) (0.5 eq).

-

Ascorbic Acid (Vitamin C) (5.0 eq).

-

Base: DIPEA (10 eq) or 2,6-Lutidine.

-

Solvent: DMF/Piperidine (8:2) or pure DMF (degassed).

Workflow:

-

Preparation: Ensure the peptide chain contains the Alkyne (Pra) and the Azide (Dap).

-

Inert Atmosphere: Sparge the resin/solvent slurry with Nitrogen (

) for 5 minutes. Oxygen inhibits the Cu(I) catalyst. -

Reaction: Add CuI, Ascorbic Acid, and Base. Agitate overnight (12–16 hours) under

. -

Wash (Critical): Wash extensively with sodium diethyldithiocarbamate (0.5% w/v in DMF) or EDTA solution to remove Copper traces.

-

Why? Residual copper is cytotoxic and interferes with subsequent assays.

-

Visualization of Logic & Workflow

Diagram 1: The Divergent Synthetic Pathway

This diagram illustrates how N3-D-Dap(Boc)-OH serves as a branching point for either direct conjugation (Click) or amine generation (Reduction).

Caption: Divergent utility of the

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing why this specific molecule improves drug properties.

Caption: Mechanistic link between chemical features (D-isomer, Azide, Dap) and therapeutic outcomes (Stability, Conjugation, Constraint).

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews. [Link]

-

Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. Organic Letters. [Link]

-

Iris Biotech GmbH. (n.d.). Alpha Azido Acids: Technical Data Sheet and Applications. Retrieved from [Link]

Sources

Technical Deep Dive: Stability of D-Amino Acid Azides in Biological Systems

Executive Summary

The utility of D-amino acid azides in chemical biology rests on a critical stability paradox: the D-stereochemistry confers exceptional resistance to endogenous proteolysis, while the azide (

Part 1: The Stability Matrix

Stereochemical Stability (The D-Advantage)

The primary driver for utilizing D-amino acid azides is their evasion of the "chiral filter" imposed by biological evolution. Endogenous proteases (e.g., trypsin, chymotrypsin, carboxypeptidases) possess active sites evolved to recognize and cleave peptide bonds between L-amino acids.

-

Mechanism of Resistance: The side chain of a D-amino acid is spatially inverted relative to the L-enantiomer. When a D-amino acid enters a protease active site, this steric inversion prevents the nucleophilic attack on the carbonyl carbon of the scissile bond.

-

Biological Consequence: Peptides containing D-amino acids exhibit serum half-lives extending from minutes (L-isomers) to days (D-isomers), enabling prolonged in vivo circulation and accumulation at target sites (e.g., bacterial cell walls).

Chemical Stability (The Azide Vulnerability)

While the peptide backbone is stable, the azide reporter group is not chemically inert in all biological compartments. The primary threat to azide stability is reduction to an amine via reaction with endogenous thiols, primarily Glutathione (GSH).

-

The Thiol Threat: Intracellular GSH concentrations range from 1–10 mM. Although alkyl azides are kinetically stable, prolonged exposure to millimolar thiol concentrations at physiological pH (7.4) drives a Staudinger-like reduction, converting the bioorthogonal azide (

) into a non-reactive primary amine ( -

Rate Kinetics: The reduction is slow but significant over time. For example, the second-order rate constant for GSH-mediated reduction of alkyl azides (like AZT) is approximately

.

Data Summary: Stability Profiles

| Parameter | L-Amino Acid Azide | D-Amino Acid Azide | Causality |

| Proteolytic Stability | Low ( | High ( | Stereochemical mismatch with protease active sites. |

| Cytosolic Stability | Moderate | Moderate | Both susceptible to GSH reduction of the azide group. |

| Serum Stability | Low | High | D-isomer resists serum peptidases; Serum thiol levels are low ( |

| Bacterial Incorporation | Low (except specific pathways) | High (Peptidoglycan) | Bacterial Mur ligases specifically recognize D-Ala analogs. |

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent fates of D-amino acid azides compared to their L-counterparts in a biological system.

Caption: Figure 1. Metabolic fate of D-Amino Acid Azides. Note the survival advantage in serum due to D-configuration, contrasting with the risk of thiol-mediated reduction in the cytoplasm.

Part 3: Experimental Protocols

Protocol A: Assessing Proteolytic Stability (Self-Validating)

Objective: Quantify the resistance of your D-amino acid azide probe to serum proteases compared to an L-control.

Reagents:

-

Pooled Human or Mouse Serum.

-

Internal Standard (e.g., non-peptide small molecule like Caffeine).

-

LC-MS grade Acetonitrile.

Workflow:

-

Preparation: Dissolve D-azide probe and L-azide control in PBS to 1 mM.

-

Incubation: Mix 10 µL of probe with 90 µL of pre-warmed (37°C) serum.

-

Sampling: At

, remove 10 µL aliquots. -

Quenching: Immediately add 40 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min.

-

Analysis: Analyze supernatant via LC-MS. Monitor the parent ion mass.

-

Validation: The Internal Standard peak area must remain constant (<5% CV) across all time points. If L-control does not degrade >50% within 4 hours, check serum activity.

Protocol B: Thiol-Stability Challenge

Objective: Determine if the azide handle survives the reducing environment of the cytoplasm.

Reagents:

-

Dithiothreitol (DTT) - Positive Control for reduction.

-

Phosphate Buffer (pH 7.4, degassed).

Workflow:

-

Setup: Prepare 100 µM probe solution in buffer.

-

Challenge:

-

Condition A: Buffer only (Negative Control).

-

Condition B: + 5 mM GSH (Physiological stress).

-

Condition C: + 10 mM DTT (Accelerated reduction).

-

-

Incubation: Incubate at 37°C for 4 hours.

-

Readout: Analyze via LC-MS. Look for the mass shift of -26 Da (Loss of

+ gain of -

Interpretation: If >10% reduction is observed in Condition B, the probe is unsuitable for long-term intracellular tracking without encapsulation or structural modification.

Part 4: Biological Applications & Troubleshooting[4]

Bacterial Peptidoglycan Labeling (FDAAs)

D-amino acid azides (e.g., 3-azido-D-alanine) are standard tools for labeling bacterial cell walls.[4][5]

-

Mechanism: Bacterial Mur ligases (MurC, MurD, MurE, MurF) and D-Ala-D-Ala ligases (Ddl) have high substrate promiscuity but strict stereospecificity for D-amino acids.

-

Stability Note: The incorporation is a "race" between the ligase enzymes and the cytosolic reduction of the azide. High concentrations (1–5 mM) are often used to drive incorporation kinetics over reduction kinetics.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Loss of Click Signal | Azide reduction to amine by thiols. | Avoid DTT in lysis buffers. Use TCEP (Tris(2-carboxyethyl)phosphine) which does not reduce azides as aggressively as DTT. |

| High Background | Non-specific sticking of hydrophobic dyes. | Perform rigorous washing. Ensure the D-amino acid was not racemized to L-form (which might incorporate into host proteins).[6] |

| No Labeling (Bacteria) | Probe efflux or lack of uptake. | Verify the specific transport system (e.g., dipeptide permeases) for the target species. |

Storage and Handling

-

Light Sensitivity: Aryl azides are photolabile (decompose to nitrenes). Store in amber vials. Alkyl azides are generally photostable but should be kept dark to prevent slow degradation.

-

Temperature: Store lyophilized powders at -20°C. Avoid repeated freeze-thaw cycles of aqueous solutions, which can accelerate hydrolysis or racemization.

References

-

Metabolic Labeling of Peptidoglycan: Siegrist, M. S., et al. (2013). "D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen."[7] ACS Chemical Biology. Link

-

Azide Reduction by Thiols: Handlon, A. L., & Oppenheimer, N. J.[8] (1988).[8] "Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications."[8] Pharmaceutical Research. Link

-

Bioorthogonal Chemistry Stability: Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

-

D-Amino Acid Resistance: Kreil, G. (1997). "D-Amino acids in animal peptides." Annual Review of Biochemistry. Link

-

FDAA Development: Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie. Link

Sources

- 1. What is the mechanism of Reduced Glutathione Sodiu? [synapse.patsnap.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Glutathione reductase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Application of N3-D-Dap(Boc)-OH

Executive Summary

N3-D-Dap(Boc)-OH (CAS: 1630044-08-4) is a specialized non-proteinogenic amino acid derivative used critically in the synthesis of proteolytically stable peptidomimetics and bio-orthogonal probes.[] Structurally defined as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid , this molecule features an

Unlike standard Fmoc-amino acids, the

Physicochemical Specifications

The following data aggregates supplier specifications and calculated properties to establish a baseline for quality control (QC) and stoichiometry calculations.

Table 1: Molecular Identity & Properties[2]

| Property | Specification | Notes |

| Chemical Name | N3-D-Dap(Boc)-OH | Systematic: (R)-2-azido-3-(tert-butoxycarbonylamino)propanoic acid |

| CAS Number | 1630044-08-4 | Specific to the D-enantiomer |

| Molecular Formula | ||

| Molecular Weight | 230.22 g/mol | Use this value for molarity calculations |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas |

| Stereochemistry | D-Configuration (R) | Confers resistance to endogenous proteases |

| Purity Standard | Critical for preventing chain-termination in SPPS | |

| Melting Point | 92–97 °C | Range based on L-enantiomer analog data; decomposes at high heat |

| Solubility | Soluble in DMF, DMSO, DCM | Poorly soluble in water (neutral pH) |

Structural Causality

The D-configuration is selected specifically to inhibit enzymatic degradation in serum stability assays, a common requirement for therapeutic peptides. The

Solubility Profile & Dissolution Protocols

Achieving complete dissolution without aggregation is critical for coupling efficiency. The hydrophobic Boc group and the non-ionic Azide moiety dictate a preference for polar aprotic solvents.

Solvent Compatibility Matrix

-

Primary Solvents (Recommended):

-

DMF (N,N-Dimethylformamide): The gold standard for SPPS. Solubility typically exceeds 0.5 M.

-

NMP (N-Methyl-2-pyrrolidone): Superior for difficult sequences; higher cost.

-

DMSO (Dimethyl sulfoxide): Excellent solubility but difficult to remove; use only if necessary for biological assays.

-

-

Secondary Solvents:

-

DCM (Dichloromethane): Good solubility; often used in mixture with DMF for coupling to sensitive resins (e.g., 2-Chlorotrityl chloride).

-

Methanol/Ethanol: Soluble, but avoid nucleophilic solvents during activation steps (risk of ester formation).

-

-

Incompatible:

-

Water: Insoluble at neutral pH. Requires pH adjustment (formation of carboxylate salt) to dissolve, which may compromise the Boc group or Azide stability over time.

-

Protocol 1: Preparation of 0.2 M Coupling Solution (SPPS)

Target: Prepare 10 mL of 0.2 M solution in DMF for automated synthesis.

-

Weighing: Calculate mass required:

.-

Best Practice: Weigh 465 mg to account for transfer losses.

-

-

Solvent Addition: Add 8.0 mL of dry DMF (peptide synthesis grade, amine-free).

-

Vortexing: Vortex for 30–60 seconds. The powder should dissolve rapidly.

-

Troubleshooting: If turbidity persists, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to prevent azide decomposition.

-

-

Final Volume: Adjust volume to 10.0 mL with DMF.

-

Activation: Add coupling reagents (e.g., DIC/Oxyma or HATU/DIEA) immediately prior to use. Note: Azides are stable to standard activation, but prolonged exposure to phosphonium salts (PyBOP) should be minimized to avoid Staudinger-like side reactions.

Synthetic Applications & Workflows

N3-D-Dap(Boc)-OH is versatile. It can function as a "Clickable" N-terminal cap or a latent amino group.

Workflow A: Solid Phase Peptide Synthesis (SPPS) Integration

When used in Fmoc-SPPS, this residue is typically the final amino acid added (N-terminal capping) because the

-

Coupling: Standard DIC/Oxyma Pure chemistry is recommended.

-

Deprotection: The Boc group on the side chain is acid-labile. It will be removed during the final TFA cleavage of the peptide from the resin.

-

Result: A peptide with an N-terminal

-azido group and a free

Workflow B: "Click" Chemistry (CuAAC)

The

Visualization: Decision Logic for N3-D-Dap(Boc)-OH Usage

Figure 1: Synthetic workflow decision tree for N3-D-Dap(Boc)-OH, detailing the divergence between click chemistry applications and reduction strategies.

Handling & Safety (Self-Validating Protocol)

Hazard Identification:

While organic azides with a

Safety Rules:

-

No Metal Spatulas: Although low risk, avoid metal contact with azides to prevent trace formation of heavy metal azides (highly explosive). Use Teflon or plastic spatulas.

-

Heat Limit: Do not heat reaction mixtures above 60°C.

-

Waste Disposal: Do not dispose of azide solutions in acidic drains (risk of hydrazoic acid formation). Quench with excess water or specific azide neutralization protocols.

References

-

PubChem. (2023).[2] Compound Summary: Azido-amino acid derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to N3-D-Dap(Boc)-OH: Precision in Bioorthogonal Labeling

Abstract

The advent of bioorthogonal chemistry has fundamentally transformed our ability to study and manipulate biological systems with minimal perturbation.[1][2] At the heart of this revolution lies the need for chemical handles that are both invisible to native biological processes and uniquely reactive with a specific partner. N3-D-Dap(Boc)-OH, an azido-functionalized, non-canonical amino acid, has emerged as a superior building block for achieving precision in bioconjugation. This guide provides an in-depth analysis of the core advantages of N3-D-Dap(Boc)-OH, grounded in its unique molecular architecture. We will explore its application in the two cornerstone "click chemistry" reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing field-proven protocols and troubleshooting insights for researchers, scientists, and drug development professionals.

The Molecular Advantage: Deconstructing N3-D-Dap(Boc)-OH

The efficacy of N3-D-Dap(Boc)-OH stems from the synergistic function of its three key components: the azide (N3) bioorthogonal handle, the D-diaminopropionic acid (D-Dap) scaffold, and the tert-butoxycarbonyl (Boc) protecting group. Understanding the role of each is critical to appreciating its utility.

-

The Azide (N3) Group: The Bioorthogonal Workhorse. The azide is the cornerstone of this molecule's function. It is a small, abiotic functional group that is virtually absent from biological systems.[3][4] This bioorthogonality ensures that when introduced into a complex environment like a living cell, it will not participate in unwanted side reactions with the myriad of endogenous functional groups.[5][6] Its unique reactivity is reserved for specific reaction partners—alkynes—making it an exceptionally clean and selective chemical handle.[7]

-

The D-Diaminopropionic Acid (D-Dap) Scaffold: A Foundation of Stability. Unlike proteinogenic amino acids which exist in the L-configuration, N3-D-Dap(Boc)-OH is built on a D-amino acid scaffold. Peptides and proteins containing D-amino acids often exhibit significantly enhanced resistance to degradation by proteases and other enzymes, which are stereospecific for L-amino acids.[8] This property is invaluable for developing long-lasting therapeutic peptides or probes for in vivo studies. The diaminopropionic acid structure itself, with two amino groups, provides a unique backbone that can influence peptide conformation and offers distinct properties compared to more common scaffolds like lysine.[9][10]

-

The Boc Protecting Group: The Key to Site-Specificity. The tert-butoxycarbonyl (Boc) group temporarily masks one of the amino groups. This is not a trivial feature; it is the very element that enables its use as a discrete building block in automated Solid-Phase Peptide Synthesis (SPPS).[11][12] During synthesis, the Boc group protects the α-amino group, allowing the azide-bearing side chain to be precisely incorporated at any desired position within a peptide sequence. This level of control is impossible to achieve with non-specific labeling reagents and is fundamental to creating homogenous, well-defined bioconjugates.

Table 1: Physicochemical Properties of N3-D-Dap(Boc)-OH

| Property | Value |

| Synonyms | N-α-Boc-N-β-azido-D-2,3-diaminopropionic acid |

| Molecular Formula | C8H14N4O4 |

| Molecular Weight | 230.22 g/mol |

| Appearance | White to off-white solid |

| Key Features | Azide handle, D-chiral center, Boc-protected amine |

| Primary Application | Site-specific incorporation of an azide for bioorthogonal "click" chemistry |

The Reaction Advantage: Harnessing Click Chemistry

The azide group on N3-D-Dap(Boc)-OH is the gateway to two of the most powerful bioorthogonal reactions: CuAAC and SPAAC. The choice between them is a critical experimental decision dictated by the biological context of the study.[13][14] Both reactions are forms of the Huisgen 1,3-dipolar cycloaddition, resulting in the formation of a highly stable triazole ring, which acts as a robust and irreversible linker.[14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a reaction between an azide and a terminal alkyne , which requires a copper(I) catalyst to proceed at a biologically relevant rate.[6][13] It is known for its exceptional speed, high efficiency, and the formation of a single 1,4-disubstituted triazole product.[13]

-

Expertise & Experience: The primary drawback of CuAAC is the requirement for copper, which can be toxic to living cells and interfere with biological processes.[5][15] Therefore, CuAAC is the superior choice for in vitro applications where the biological system is not living, such as labeling purified proteins, synthesizing peptide-drug conjugates that will be purified later, or functionalizing materials.[14] The copper catalyst can be efficiently removed during downstream purification steps.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, SPAAC was developed. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) and proceeds rapidly without the need for a catalyst.[5][15] The reaction is driven by the release of the high ring strain within the cyclooctyne molecule upon forming the more stable triazole ring.[15]

-

Expertise & Experience: SPAAC is the gold standard for applications in living systems, including live-cell imaging and in vivo bioconjugation.[14][15] Its bioorthogonality is excellent, as neither the azide nor the cyclooctyne react with native cellular components.[15] However, researchers must be aware that some strained alkynes can be hydrophobic and may exhibit off-target reactivity with thiols, such as those in cysteine residues.[16] Furthermore, the synthesis of strained alkynes is more complex, making these reagents generally more expensive than simple terminal alkynes.[15]

Table 2: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Experimental Choice |

| Biocompatibility | Lower; copper catalyst is cytotoxic.[15] | Higher; no catalyst required.[5][15] | SPAAC is the required choice for live-cell or in vivo experiments. |

| Reaction Rate | Very fast (2nd order rate constants ~10³ M⁻¹s⁻¹) | Fast (2nd order rate constants ~1 M⁻¹s⁻¹) | CuAAC is preferred for rapid, high-throughput in vitro conjugations. |

| Alkyne Reagent | Simple, small terminal alkynes.[13] | Complex, bulky strained cyclooctynes (DBCO, BCN).[13] | Terminal alkynes are less expensive and less likely to cause steric hindrance. |

| Regioselectivity | Exclusively 1,4-disubstituted triazole.[13] | Mixture of 1,4- and 1,5-disubstituted regioisomers.[13] | CuAAC provides a single, defined product isomer, crucial for structural studies. |

| Ideal Application | In vitro conjugation, material science, ADC synthesis where copper can be removed.[14] | Live-cell imaging, in vivo bioconjugation, labeling of sensitive biological systems.[14] | The biological context (living vs. non-living) is the primary determinant. |

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a self-validating system for the incorporation and subsequent labeling of N3-D-Dap(Boc)-OH. They are designed to be robust, but optimization may be required based on the specific peptide sequence and conjugation partner.

Protocol 3.1: Site-Specific Incorporation of N3-D-Dap(Boc)-OH into a Peptide via SPPS

This protocol outlines the incorporation of N3-D-Dap(Boc)-OH into a target peptide sequence using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

Standard Fmoc-protected amino acids

-

N3-D-Dap(Boc)-OH (Note: for Fmoc-SPPS, an Fmoc-protected version like Fmoc-D-Dap(N3)-OH would be used alongside Boc-protected orthogonal side chains if needed. This protocol assumes the appropriate N-alpha protection is used).

-

Coupling reagents: HBTU/HOBt or HATU.[17]

-

Base: N,N'-Diisopropylethylamine (DIPEA).[17]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection: 20% piperidine in DMF.

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane.

-

Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Coupling N3-D-Dap(Boc)-OH:

-

In a separate vial, dissolve N3-D-Dap(Boc)-OH (3 eq.), HATU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. Causality: N-alpha protected azido amino acids can be sterically hindered, requiring a more potent coupling reagent like HATU and extended coupling times to ensure high efficiency.[8]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to obtain a pellet, and purify by reverse-phase HPLC. Confirm the final product mass by mass spectrometry.[8]

Protocol 3.2: SPAAC-Mediated Labeling of an Azido-Peptide with a DBCO-Fluorophore

Materials:

-

Purified, lyophilized azido-peptide (from Protocol 3.1)

-

DBCO-functionalized fluorophore (e.g., DBCO-488)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Solvent: DMSO (for dissolving DBCO reagent)

Procedure:

-

Dissolve Reactants: Dissolve the azido-peptide in PBS to a final concentration of 1-2 mg/mL. Dissolve the DBCO-fluorophore in a minimal amount of DMSO to create a 10 mM stock solution.

-

Reaction Setup: In a microcentrifuge tube, combine the azido-peptide solution with 1.5-2.0 molar equivalents of the DBCO-fluorophore stock solution.

-

Incubation: Gently mix and allow the reaction to proceed at room temperature for 4-12 hours, protected from light. Trustworthiness: The reaction is self-validating. Progress can be monitored by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the new, higher mass of the labeled peptide.

-

Purification: Remove excess, unreacted DBCO-fluorophore by size-exclusion chromatography (e.g., a desalting column) or by reverse-phase HPLC.

-

Analysis: Confirm successful labeling by mass spectrometry and quantify the labeling efficiency using UV-Vis spectroscopy.

Application Focus: Advancing Antibody-Drug Conjugate (ADC) Development

One of the most impactful applications of N3-D-Dap(Boc)-OH is in the construction of next-generation Antibody-Drug Conjugates (ADCs).[18][19] First-generation ADCs were often created by non-specific chemical modification of lysines or cysteines, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR). This heterogeneity complicates manufacturing and can negatively impact the therapeutic window.

The use of N3-D-Dap(Boc)-OH, incorporated into the antibody via genetic code expansion or enzymatic methods, allows for the creation of a homogenous population of antibodies with a precisely placed azide handle.[20] This enables the attachment of a DBCO-functionalized cytotoxic drug via SPAAC, yielding a well-defined ADC with a specific DAR.[20] This precision is paramount for ensuring consistent efficacy and safety profiles.

Trustworthiness & Troubleshooting

A robust protocol is a self-validating one. Below are common challenges and checkpoints to ensure experimental integrity.

| Challenge | Cause | Solution & Verification |

| Incomplete Coupling in SPPS | Steric hindrance of the azido amino acid. | Use a stronger coupling reagent like HATU. Double couple (run the coupling reaction twice). Verify completion with a Kaiser test on a small resin sample before proceeding. |

| Low Labeling Efficiency | Insufficient equivalents of alkyne reagent; peptide aggregation. | Increase the molar excess of the alkyne reagent to 3-5 equivalents. Add a small percentage of organic co-solvent (e.g., 10% DMSO) to the reaction buffer to improve solubility. Monitor by LC-MS. |

| SPAAC Reaction Failure | Presence of free sodium azide (NaN3) in buffers.[21] | Avoid using NaN3 as a preservative in any buffers used for click chemistry.[21] NaN3 will compete with the peptide's azide for the DBCO reagent. If its presence is unavoidable, it must be removed by dialysis or buffer exchange prior to the reaction. |

| Off-Target SPAAC Labeling | Some strained alkynes can react with free thiols (cysteines).[16] | If the target protein contains reactive cysteines, consider temporarily blocking them with a reversible agent like N-ethylmaleimide prior to SPAAC, or choose a cyclooctyne derivative with lower thiol reactivity. |

References

- A Comparative Guide to CuAAC and SPAAC for the Modific

- Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. ()

- Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)

- Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)? - Lumiprobe. ()

- Boc-L-Dap(N3)-OH*CHA | 122225-54-1 - Benchchem. ()

- Application Notes and Protocols: Labeling of Biomolecules with Fmoc-L-Dap(N3)-OH - Benchchem. ()

- N3-Dab(Boc)-OH - Chem-Impex. ()

- An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH - Benchchem. ()

- Overview of Copper-Free Click Chemistry - ChemPep. ()

- Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides - Benchchem. ()

- N3-D-Dab(Boc)-OH | Click Chemistry Reagent | MedChemExpress. ()

- Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC. ()

- OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols - Benchchem. ()

- Boc-Dap-OH = 98.0 TLC 73259-81-1 - Sigma-Aldrich. ()

- Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem. ()

- N3-L-Dap(Boc)-OH | Click Chemistry Reagent | MedChemExpress. ()

- Genetically directing DAP incorporation in recombinant proteins a,...

- The Azido Acid in Bioconjugation: An In-Depth Technical Guide - Benchchem. ()

- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - OUCI. ()

- N3-DAPr-Suc-OH - (CAS 929894-58-6) | ADC Linker - BOC Sciences. ()

- Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC. ()

- Cutting-edge bioorthogonal chemistry: Innovations, practical applic

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. ()

- BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. ()

- Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocycliz

- Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries - Benchchem. ()

- Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC. ()

- Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro - The Royal Society of Chemistry. ()

- Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical...

- Bioorthogonal Reactions - KLang Lab | Chemical Biology. ()

- Synthesis of Azido Acids and Their Application in the Prepar

- Development of tCAP(N3)

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - KU ScholarWorks. ()

Sources

- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously [ouci.dntb.gov.ua]

- 2. eurjchem.com [eurjchem.com]

- 3. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. real.mtak.hu [real.mtak.hu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Development of tCAP(N3): Affinity Peptide‐Aided, pH‐Triggered Strategy for Site‐Specific Native IgG Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. help.lumiprobe.com [help.lumiprobe.com]

N3-D-Dap(Boc)-OH CAS number and chemical identifiers

An In-Depth Technical Guide on N3-D-Dap(Boc)-OH (CAS 1630044-08-4)[]

Advanced Reagents for Bioorthogonal Chemistry & Peptide Engineering

Executive Summary

N3-D-Dap(Boc)-OH (CAS 1630044-08-4 ) is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[] Structurally, it is the D-enantiomer of 2-azido-3-(tert-butoxycarbonylamino)propanoic acid.

This molecule serves a dual strategic purpose:

-

Alpha-Azido Functionality (

): Acts as a "masked" amine or a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Unlike standard amino acids, the alpha-amine is replaced by an azide, preventing further chain elongation unless reduced (e.g., via Staudinger reduction). -

Beta-Amine Protection (

): The side-chain amine is protected with a Boc (tert-butyloxycarbonyl) group, which is orthogonal to base-labile conditions (Fmoc) but sensitive to acid (TFA).

This guide details the physicochemical properties, synthesis logic, and validated protocols for incorporating this building block into peptide workflows.

Chemical Identity & Structural Specifications

Nomenclature & Identifiers

| Property | Specification |

| Chemical Name | (2R)-2-Azido-3-[(tert-butoxycarbonyl)amino]propanoic acid |

| Common Abbreviations | N3-D-Dap(Boc)-OH; Azido-D-Dap(Boc)-OH |

| CAS Number | 1630044-08-4 |

| Molecular Formula | |

| Molecular Weight | 230.22 g/mol |

| Stereochemistry | D-Configuration (R-isomer at |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in water |

Structural Analysis

The molecule features a 3-carbon backbone (propanoic acid).

-

Position 1 (COOH): Carboxylic acid for peptide coupling.

-

Position 2 (

-Carbon): Substituted with an Azide (-N -

Position 3 (

-Carbon): Substituted with a Boc-protected amine . Upon acidic cleavage (e.g., 95% TFA), this group yields a primary amine, creating a 1,2-diamine motif (alpha-amino/alpha-azido + beta-amino).

Strategic Applications in Drug Discovery

N-Terminal Capping & "Click" Conjugation

N3-D-Dap(Boc)-OH is typically used as the final residue in Fmoc-SPPS.

-

Step 1: Couple N3-D-Dap(Boc)-OH to the N-terminus of the resin-bound peptide.

-

Step 2: The

-azide serves as a bioorthogonal handle. -

Step 3: Perform on-resin or solution-phase CuAAC with an alkyne-tagged payload (fluorophore, drug, PEG).

-

Step 4: Global deprotection (TFA) removes the side-chain Boc group, liberating a free

-amine which can improve solubility or serve as a second conjugation site.

"Masked" Amino Acid Strategy

The

Experimental Protocols

Protocol A: Coupling N3-D-Dap(Boc)-OH in SPPS

Context: Alpha-azido acids are prone to racemization (epimerization) if activated with strong bases (like DIPEA) in the presence of uronium salts (HATU/HBTU). Recommendation: Use carbodiimide activation or non-nucleophilic bases (Collidine).

Materials:

-

Resin-bound peptide (Fmoc-deprotected).

-

N3-D-Dap(Boc)-OH (3.0 equiv).

-

DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv).

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Pre-activation: Dissolve N3-D-Dap(Boc)-OH and Oxyma Pure in minimal DMF. Cool to 0°C. Add DIC. Stir for 2-5 minutes.

-

Why? Pre-activation at low temp minimizes racemization.

-

-

Coupling: Add the mixture to the resin. Shake at room temperature for 2–4 hours .

-

Note: Azido acids react slower than Fmoc-amino acids. Extended coupling time is required.

-

-

Monitoring: Check completion via Kaiser Test (ninhydrin).

-

Result: If negative (no color), coupling is complete.

-

-

Washing: Wash resin with DMF (

min) and DCM (

Protocol B: On-Resin CuAAC Click Reaction

Context: Conjugating an alkyne-functionalized fluorophore to the N-terminal azide.

Materials:

-

Peptide-Resin with N-terminal Azide.

-

Alkyne-Payload (2.0 equiv).

-

CuI (Copper(I) Iodide) (0.5 equiv) or Cu(MeCN)

PF -

Ascorbic Acid (5.0 equiv) (if using Cu(II) salts).

-

Base: DIPEA (5.0 equiv).

-

Solvent: DMF/Piperidine (avoid Piperidine if base-labile linkers are present; use 2,6-lutidine).

Step-by-Step Procedure:

-

Swelling: Swell resin in degassed DMF.

-

Catalyst Prep: Dissolve Alkyne, Copper source, and Base in DMF.

-

Safety: Keep under inert atmosphere (

) to prevent Copper oxidation.

-

-

Reaction: Add solution to resin. Agitate for 6–16 hours at room temperature.

-

Wash: Extensive washing is critical to remove Copper.

-

Wash: DMF (

), 0.5% sodium diethyldithiocarbamate in DMF (copper scavenger), DMF (

-

Visualizing the Workflow

Diagram 1: Strategic Incorporation in SPPS

This diagram illustrates the logic of using N3-D-Dap(Boc)-OH as a terminator and subsequent activation.

Caption: Workflow for incorporating N3-D-Dap(Boc)-OH into peptide synthesis, showing divergent paths for direct cleavage vs. on-resin click chemistry.

Diagram 2: Chemical Transformation & Orthogonality

Visualizing the specific chemical changes during the process.

Caption: Orthogonality map showing how the Azide and Boc groups respond differently to standard peptide synthesis conditions.

Quality Control & Safety

Analytical Parameters

-

HPLC: Monitor at 210 nm (peptide bond) and 254 nm (if aromatic). The azide group has a weak absorbance but is distinct in IR.

-

IR Spectroscopy: The Azide group (

) exhibits a strong, diagnostic stretch peak at ~2100 cm -

Mass Spectrometry (ESI-MS): Expect

or

Safety & Handling

-

Shock Sensitivity: While N3-D-Dap(Boc)-OH (C/N ratio = 2.0) is a small organic azide, the Boc group adds steric bulk and carbon content, stabilizing the molecule. However, pure azido acids should be handled with care . Avoid metal spatulas if possible; use Teflon or plastic.

-

Heat: Do not heat above 60°C during dissolution or coupling.

-

Waste: Azide solutions should not be disposed of down the drain with metals (forms explosive metal azides). Quench with weak acid or specific azide neutralization protocols.[3]

References

-

Bapeks. N3-D-Dap(Boc) Product Specification & CAS Verification. Retrieved from [Link]

- Meldal, M., & Tornøe, C. W. (2008).Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797-3800. (Methodology for Azide Synthesis).[]

-

PubChem. Compound Summary for Azido-amino acids. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Introduction: Bridging Synthetic Peptides with Functional Chemistry

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing N3-D-Dap(Boc)-OH

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, transforming a once laborious solution-phase process into a streamlined, automatable methodology.[1][2] The most prevalent strategy employed today is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes an orthogonal protection scheme based on a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups.[1] This allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]

The true power of modern peptide science lies in the ability to move beyond the canonical 20 amino acids, incorporating non-standard building blocks to bestow novel functions. N3-D-Dap(Boc)-OH, or (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid, is a prime example of such a building block.[3] Its strategic importance comes from the side-chain azide (–N3) group. This functional group is remarkably stable throughout the standard SPPS cycles of base-mediated Fmoc deprotection and amide bond formation.[4] More importantly, the azide serves as a bioorthogonal chemical handle.[5][6] It is virtually absent in biological systems and can undergo highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9]

This capability allows for the precise, post-synthetic conjugation of peptides to a vast array of molecules, including fluorescent dyes, imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) chains to enhance pharmacokinetic profiles.[6][7][9] The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, while the side-chain tert-butoxycarbonyl (Boc) group offers robust protection that is conveniently removed during the final acid-mediated cleavage from the resin. This guide provides a comprehensive, field-tested protocol for the successful incorporation of N3-D-Dap(Boc)-OH into synthetic peptides, aimed at researchers, scientists, and drug development professionals.

Core Synthesis Workflow: The SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of four key stages: resin swelling, Nα-Fmoc deprotection, amide bond coupling, and optional capping. This process is repeated until the desired peptide sequence is fully assembled.

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Step-by-Step Incorporation

This protocol details the manual synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different synthesis scales.

Materials and Reagents

| Category | Reagent/Material | Purpose |

| Resin | Rink Amide Resin (for C-terminal amide) or Wang/2-Cl-Trt Resin (for C-terminal acid) | Solid support for peptide assembly |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) | Resin swelling, washing, reaction solvent |

| Amino Acids | Standard Fmoc-protected amino acids, N3-D-Dap(Boc)-OH | Peptide building blocks |

| Deprotection | 20% (v/v) Piperidine in DMF | Removal of Nα-Fmoc protecting group |

| Coupling | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Carboxyl group activation reagent |

| Base | N,N-Diisopropylethylamine (DIPEA) | Activates coupling and neutralizes resin |

| Cleavage | Reagent K : Trifluoroacetic acid (TFA), Thioanisole, Water, Phenol, 1,2-Ethanedithiol (EDT) | Cleavage from resin & side-chain deprotection |

| Precipitation | Cold Diethyl Ether (Et2O) | Precipitation of the crude peptide |

| Monitoring | Ninhydrin (Kaiser) Test Kit | Qualitative test for free primary amines |

Step 1: Resin Swelling

The initial swelling of the resin is critical to ensure all reactive sites within the polymer matrix are accessible to reagents.[1]

-

Place the resin (e.g., Rink Amide, ~0.1 mmol substitution) into a fritted reaction vessel.

-

Add DMF (10-15 mL per gram of resin) and agitate gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.

-

Drain the DMF through the frit.

Step 2: Nα-Fmoc Deprotection

This step exposes the N-terminal amine of the growing peptide chain, preparing it for coupling with the next amino acid.

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 3-5 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Coupling of N3-D-Dap(Boc)-OH

This is the core step for incorporating the azide-functionalized amino acid. HATU is a highly efficient coupling reagent, making it an excellent choice for non-standard or sterically hindered amino acids to ensure high coupling yields and minimize racemization.[11]

-

Prepare the Coupling Solution: In a separate tube, dissolve N3-D-Dap(Boc)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL).

-

Pre-activation: Add DIPEA (8 eq., 0.8 mmol) to the amino acid/HATU solution. The solution will typically change color. Allow it to pre-activate for 1-3 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor Completion: Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test. A negative result (beads remain yellow or colorless) indicates complete coupling.[12] If the test is positive (blue/purple beads), the coupling reaction should be extended or repeated.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. bachem.com [bachem.com]

- 3. N3-D-Dap(Boc) [bapeks.com]

- 4. peptide.com [peptide.com]

- 5. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

Application Note: Strategic Incorporation of N3-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale and Chemical Properties

N3-D-Dap(Boc)-OH , chemically identified as (R)-2-azido-3-(tert-butoxycarbonylamino)propanoic acid (CAS: 1630044-08-4, MW: 230.22)[], is a highly specialized, orthogonally protected building block used in advanced peptide engineering. Unlike standard Fmoc-protected amino acids, this derivative replaces the α-amino group with an azide (-N3) while masking the β-amino group of the D-diaminopropionic acid (Dap) core with a tert-butyloxycarbonyl (Boc) protecting group[].

The causality behind selecting N3-D-Dap(Boc)-OH lies in its trifunctional utility:

-

Bioorthogonal Reactivity: The α-azide serves as a stable, highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2].

-

Proteolytic Resistance: The D-stereocenter inherently disrupts recognition by endogenous proteases, significantly enhancing the in vivo half-life of the resulting peptide[].

-

Orthogonal Deprotection: The azide group is completely stable to standard Fmoc-SPPS conditions (e.g., 20% piperidine) and global acidic cleavage (95% TFA)[4]. Upon TFA cleavage, the Boc group is removed, liberating a cationic β-amine that can improve aqueous solubility or serve as a secondary conjugation site.

Strategic Divergence in Synthesis Workflows

Depending on the therapeutic or structural goal, N3-D-Dap(Boc)-OH can be incorporated using two distinct strategies. Strategy A utilizes the building block as an N-terminal cap, preserving the azide for post-cleavage click chemistry. Strategy B incorporates the residue internally; the α-azide is subsequently reduced to an α-amine on-resin via a Staudinger reduction, allowing Fmoc-SPPS to continue[5].

Workflow for incorporating N3-D-Dap(Boc)-OH via N-terminal capping or internal chain extension.

Self-Validating Experimental Protocols

Protocol A: Coupling of N3-D-Dap(Boc)-OH to the Nascent Peptide

Because α-azido acids can exhibit altered coupling kinetics compared to standard Fmoc-amino acids, highly efficient coupling reagents like HATU are required to prevent incomplete acylation.

-

Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.

-

Activation: Dissolve 3.0 equivalents of N3-D-Dap(Boc)-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Causality Note: Using slightly substoichiometric HATU prevents the capping of the resin-bound amine via tetramethylguanidinium formation.

-

Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Pre-activate for 2 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate at 25°C for 1.5 to 2 hours.

-

Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test. The resin should transition from deep blue to colorless/yellow, confirming complete consumption of the primary amine.

Protocol B: On-Resin Azide Reduction (For Strategy B)

If the peptide chain must be extended beyond the Dap residue, the α-azide must be converted to an α-amine. This is achieved via a traceless Staudinger reduction[5].

-

Reagent Preparation: Prepare a 1.0 M solution of Trimethylphosphine (PMe3) in THF/H2O (95:5). Alternatively, a Dithiothreitol (DTT)/DIPEA cocktail can be utilized[6].

-

Reduction Mechanism: Add the reducing solution to the resin. The phosphine attacks the terminal nitrogen of the azide, expelling N₂ gas to form an iminophosphorane intermediate. The 5% water hydrolyzes this intermediate into a primary amine and phosphine oxide[5].

-

Agitation: Shake the resin at 25°C for 2 hours.

-

Self-Validation (Kaiser Test): Wash the resin extensively with THF, then DMF, then DCM. A Kaiser test must yield a deep blue color, confirming the successful generation of the free α-amine.

Protocol C: Global Cleavage and Boc Deprotection

-

Cleavage Cocktail: Prepare a standard TFA cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

-

Reaction: Treat the dried resin with the cocktail for 2 hours at room temperature. Causality Note: The α-azide is completely stable to these acidic conditions[4]. The TFA will simultaneously cleave the peptide from the resin and remove the side-chain Boc group, yielding a free β-amine.

-

Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Self-Validation (LC-MS): Analyze the crude peptide via LC-MS. The observed mass should reflect the loss of the Boc group (-100 Da) while retaining the azide (+42 Da relative to a standard amine).

Quantitative Data and Compatibility Matrix

Table 1: Quantitative Reagent Parameters for N3-D-Dap(Boc)-OH Incorporation

| Reagent / Step | Concentration / Equivalents | Time & Temp | Mechanistic Purpose |

| N3-D-Dap(Boc)-OH | 3.0 eq relative to resin | 1.5 - 2 hrs, 25°C | Monomer for coupling |

| HATU | 2.9 eq relative to resin | 1.5 - 2 hrs, 25°C | Activates carboxylic acid |

| DIPEA | 6.0 eq relative to resin | 1.5 - 2 hrs, 25°C | Non-nucleophilic base |

| PMe₃ (Reduction) | 1.0 M in THF/H₂O (95:5) | 2 hrs, 25°C | Reduces α-azide to amine |

| TFA Cocktail | 95% TFA, 2.5% TIPS, 2.5% H₂O | 2 hrs, 25°C | Global cleavage & Boc removal |

Table 2: Protecting Group Orthogonality Matrix

| Functional Group | 20% Piperidine (Fmoc Deprotection) | 95% TFA (Global Cleavage) | PMe₃ / DTT (Staudinger Reduction) |

| α-Azide (-N₃) | Stable | Stable | Cleaved (Reduced to -NH₂) |

| β-Amine (Boc) | Stable | Cleaved (Yields -NH₂) | Stable |

| Resin Linker | Stable | Cleaved | Stable |

References

Sources

Advanced Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using N3-D-Dap(Boc)-OH

Application Note & Protocol Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction to the Bioorthogonal Synthon

In the rapidly expanding field of bioconjugation and peptidomimetic drug design, the selection of bifunctional building blocks is paramount. N3-D-Dap(Boc)-OH —chemically designated as (R)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 1630044-08-4)—is a highly specialized unnatural D-amino acid derivative[][2].

Structurally, it possesses an

Mechanistic Causality in CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and yields an uncontrolled mixture of 1,4- and 1,5-regioisomers. The introduction of copper(I) catalysis fundamentally resolved this limitation, drastically lowering the activation energy and driving the reaction exclusively toward the 1,4-disubstituted 1,2,3-triazole[3][4].

The catalytic cycle operates through a stepwise mechanism. Initially, the active Cu(I) species coordinates with the

Stepwise catalytic cycle of CuAAC forming a 1,4-disubstituted 1,2,3-triazole.

Experimental Design: The Self-Validating Catalyst System

The central challenge of CuAAC in biological systems is maintaining the active Cu(I) oxidation state without degrading the target biomolecules. Cu(I) is thermodynamically unstable in aqueous buffers and rapidly disproportionates or oxidizes[5]. While sodium ascorbate is utilized to reduce Cu(II) to Cu(I) in situ, this reduction process in the presence of ambient oxygen generates reactive oxygen species (ROS) capable of cleaving peptide backbones[5][6].

To engineer a self-validating, protective system, the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) must be employed[5]. THPTA serves a dual mechanistic purpose: it accelerates the cycloaddition by stabilizing the Cu(I) intermediate, and it acts as a sacrificial reductant to intercept ROS before they can damage the substrate[5][6]. Additionally, the oxidation of ascorbate yields dehydroascorbate, an electrophile that can covalently cross-link basic amino acids (e.g., arginine, lysine). Aminoguanidine is therefore introduced as a mandatory scavenger to intercept these byproducts[5][6].

Table 1: Optimization of CuAAC Reaction Parameters

| Parameter | Recommended Concentration | Mechanistic Rationale |

| CuSO₄·5H₂O | 50 – 100 µM | Provides the Cu(II) source, which is reduced in situ to the catalytically active Cu(I) species[5]. |

| THPTA Ligand | 250 – 500 µM (5× Cu) | Stabilizes Cu(I), accelerates reaction rate, and acts as a sacrificial reductant against ROS[5][6]. |

| Sodium Ascorbate | 2.5 – 5.0 mM (10× Ligand) | Acts as the primary reducing agent to maintain the copper in the +1 oxidation state[6]. |

| Aminoguanidine | 5.0 mM | Scavenges dehydroascorbate byproducts, preventing covalent cross-linking of basic amino acids[5][6]. |

| N3-D-Dap(Boc)-OH | 1.5 – 5.0 equivalents | The azide substrate; a slight stoichiometric excess ensures complete conversion of the alkyne-bearing biomolecule. |

Step-by-Step Protocol: Solution-Phase Bioconjugation

This protocol details the bioorthogonal conjugation of an alkyne-functionalized peptide/protein with N3-D-Dap(Boc)-OH.

Phase 1: Reagent Preparation

Prepare all stock solutions freshly in degassed, ultra-pure water to minimize ambient oxygen interference.

-

CuSO₄ Stock (20 mM): Dissolve CuSO₄·5H₂O in water.

-

THPTA Stock (50 mM): Dissolve THPTA in water.

-

Sodium Ascorbate Stock (100 mM): Prepare immediately before use. Do not store[6].

-

Aminoguanidine Stock (100 mM): Dissolve aminoguanidine hydrochloride in water.

-

Azide Stock (50 mM): Dissolve N3-D-Dap(Boc)-OH in DMSO (due to the hydrophobic Boc group).

Phase 2: Reaction Execution (Self-Validating Sequence)

Causality Check: The order of addition is non-negotiable. Ascorbate must never be added to a copper solution lacking the THPTA ligand, as unchelated copper will rapidly catalyze massive ROS generation[5].

-

Substrate Mixing: In a 2 mL Eppendorf tube, combine the alkyne-bearing biomolecule (final conc. ~50 µM) with the appropriate reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Add 1.5 to 5.0 molar equivalents of the N3-D-Dap(Boc)-OH stock[6].

-

Catalyst Pre-complexation: In a separate, smaller tube, mix the CuSO₄ stock and THPTA stock at a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA). Incubate at room temperature for 5 minutes. Visual Validation: The solution will turn a distinct, clear pale blue, indicating successful Cu-THPTA complexation.

-

Scavenger Addition: Add the aminoguanidine stock to the main substrate mixture (final conc. 5 mM)[6].

-

Catalyst Transfer: Transfer the pre-complexed Cu-THPTA solution to the main substrate mixture.

-

Initiation: Initiate the reaction by adding the sodium ascorbate stock (final conc. 5 mM)[6]. Visual Validation: The pale blue color of the Cu(II) complex will immediately fade to colorless, confirming the successful reduction to active Cu(I).

-

Incubation: Seal the tube to prevent oxygen diffusion and agitate gently on a rotisserie for 1–2 hours at room temperature[6].

Phase 3: Post-Reaction Workup & Boc Deprotection

-

Quenching & Purification: Quench the reaction by adding EDTA (final conc. 10 mM) to chelate the copper. Purify the triazole-linked conjugate via preparative HPLC or size-exclusion chromatography.

-

Boc Cleavage: To unmask the

-amine of the Dap residue for further synthesis, treat the lyophilized conjugate with a cleavage cocktail of 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O for 1 hour at room temperature. Precipitate the final product in cold diethyl ether.

Self-validating experimental workflow for CuAAC bioconjugation and deprotection.

Troubleshooting & Self-Validating Systems

To ensure absolute trustworthiness of the protocol, integrate the following self-validating analytical checks:

-

Negative Control: Always run a parallel reaction lacking sodium ascorbate. If product formation is observed via LC-MS in this control, it indicates non-specific background reactivity or preexisting Cu(I) contamination.

-

Infrared (IR) Spectroscopy: The azide group of N3-D-Dap(Boc)-OH exhibits a strong, distinct asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this peak in the IR spectrum is a definitive, self-validating marker of quantitative cycloaddition.

-

Incomplete Conversion: If LC-MS indicates stalled conversion, the Cu(I) catalyst has likely oxidized. Do not add more copper; instead, spike the reaction with an additional 2.5 mM of sodium ascorbate and 2.5 mM of THPTA to regenerate the active species[5].

References

Sources

- 2. N3-D-Dap(Boc) [bapeks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Boc-Chemistry Synthesis Strategies for Azido-Peptides

Prepared By: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Core Focus: Overcoming reduction liabilities during HF cleavage and optimizing on-resin diazo transfer.

Executive Summary

The incorporation of azide (-N₃) functionalities into synthetic peptides is a cornerstone of modern chemical biology, enabling bioorthogonal modifications such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While Fmoc solid-phase peptide synthesis (SPPS) is widely adopted, Boc-SPPS remains strictly necessary for the direct synthesis of 1[1].

Synthesizing azido-peptides via Boc-chemistry introduces a severe chemical conflict: while the azide group is perfectly stable to the Trifluoroacetic Acid (TFA) used for iterative Boc deprotection, it is highly susceptible to reduction during the final anhydrous Hydrogen Fluoride (HF) cleavage if standard scavenger cocktails are employed. This application note details the mechanistic causality behind this degradation and provides validated, self-consistent protocols to guarantee high-yield recovery of intact azido-peptides.

Mechanistic Causality: The Thiol-Azide Conundrum in Boc-SPPS

The standard Boc-SPPS workflow culminates in global deprotection and resin cleavage using anhydrous HF. Because HF generates highly reactive, long-lived carbocations from protecting groups (e.g., from benzyl or tosyl groups), nucleophilic scavengers must be added to the cleavage cocktail to prevent irreversible peptide alkylation.

Traditionally, thiols such as ethanedithiol (EDT), p-thiocresol, or dithiothreitol (DTT) are utilized as premier carbocation quenchers. However, thiols act as potent reducing agents toward azides . In the highly acidic environment of liquid HF, thiols nucleophilically attack the terminal nitrogen of the azide. This initiates a cascade that expels nitrogen gas (N₂) and 2[2], completely destroying the bioorthogonal handle.

The Causality-Driven Solution: To preserve the azide moiety, the HF cleavage cocktail must be strictly thiol-free . By substituting thiols with electron-rich aromatic scavengers like anisole and p-cresol, carbocations are efficiently quenched via Friedel-Crafts alkylation without transferring electrons to the azide.

Process Visualization: Boc-SPPS Azide Workflow

The following diagram maps the critical decision points in the synthesis of azido-peptides via Boc-chemistry, highlighting the catastrophic failure pathway induced by standard thiol scavengers.

Workflow of Boc-SPPS azido-peptide synthesis highlighting the critical thiol-free cleavage pathway.

Quantitative Scavenger Optimization Data

To empirically validate the mechanistic theory, a model azido-peptide was subjected to various HF cleavage cocktails. The quantitative recovery of the intact azide versus the reduced amine is summarized below.

| Cleavage Cocktail (v/v Ratio) | Thiol Present? | Azide Recovery (%) | Primary Side Reaction Observed |

| HF / Anisole (90:10) | No | > 95% | None (Optimal for most sequences) |

| HF / Anisole / p-Cresol (80:10:10) | No | > 92% | Minor alkylation if Trp is present |

| HF / p-Cresol / p-Thiocresol (80:10:10) | Yes | < 5% | Complete reduction to amine |

| HF / Anisole / EDT (85:10:5) | Yes | < 1% | Complete reduction to amine |

| HF / Anisole / DMS (85:10:5) | No | ~ 85% | Partial methionine alkylation |

Validated Methodologies & Protocols

Protocol A: On-Resin Diazo Transfer

While Boc-azido amino acids can be purchased, 3[3] to convert a specific primary amine (e.g., an orthogonally deprotected Lysine side chain) into an azide. We utilize Imidazole-1-sulfonyl azide (ISA) or4[4].

Step-by-Step Procedure:

-

Preparation: Swell the resin-bound peptide (0.1 mmol scale, bearing a free primary amine) in Dimethylformamide (DMF) for 30 minutes.

-

Reagent Assembly: Dissolve 0.3 mmol (3 equiv) of ADMP or ISA·H₂SO₄ in 2 mL of a DMF/H₂O (9:1) mixture. Note:.

-

Activation: Add 0.6 mmol (6 equiv) of N,N-Diisopropylethylamine (DIPEA) or Na₂CO₃ to the reagent solution.

-

Reaction: Add the activated solution to the resin. Agitate gently at room temperature for 12 hours.

-

Washing: Drain the reaction vessel. Wash the resin sequentially with DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and Methanol (MeOH) (3 × 1 min).

-

Self-Validating System (Kaiser Test): Cleave a few beads and perform a Kaiser (ninhydrin) test.

-

Causality Check: A negative result (clear/yellow) confirms the complete conversion of the nucleophilic primary amine to the non-nucleophilic azide. A positive result (blue) dictates that steps 2-5 must be repeated.

-

Protocol B: Thiol-Free Anhydrous HF Cleavage

This protocol ensures global deprotection and resin cleavage while preventing the Staudinger-like reduction of the newly formed azide.

Step-by-Step Procedure:

-

Resin Drying: Ensure the azido-peptide resin is thoroughly dried under a high vacuum overnight to remove all traces of residual solvents, particularly DMF, which can dangerously react with HF.

-

Scavenger Addition: Transfer the dried resin to a Teflon HF cleavage vessel. Add Anisole (1.0 mL per 0.1 mmol peptide) as the sole scavenger.

-

Critical Warning: Do not add EDT, DTT, or thiocresol under any circumstances.

-

-

HF Condensation: Cool the Teflon vessel in a dry ice/ethanol bath (-78°C). Condense anhydrous HF (9.0 mL per 0.1 mmol peptide) into the reaction vessel using a dedicated HF line.

-

Cleavage: Warm the vessel to 0°C (ice bath) and stir the mixture for exactly 60 minutes.

-

Evaporation: Evaporate the HF rapidly under a steady stream of nitrogen gas until the resin/scavenger mixture forms a thick paste.

-

Precipitation: Precipitate the crude azido-peptide by adding 30 mL of ice-cold diethyl ether. Triturate the precipitate and centrifuge. Wash the pellet twice more with cold ether.

-

Self-Validating System (HRMS Analysis): Dissolve the crude pellet in 50% Acetonitrile/Water and analyze via High-Resolution Mass Spectrometry (LC-MS).

-

Causality Check: The presence of the target mass (

) confirms success. If a mass shift of -26 Da is observed (loss of N₂ [+28 Da] and addition of H₂ [-2 Da]), it indicates that thiol contamination occurred in the cleavage apparatus, reducing the azide to an amine.

-

References

-

Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods Freie Universität Berlin URL:[Link]

-

Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids ResearchGate URL: [Link]

-

HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

-

Synthetic peptides as tools in chemical immunology Universiteit Leiden URL: [Link]

-

THE PREPARATION OF AZIDO AMINO ACIDS AND THE APPLICATION OF NATIVE CHEMICAL LIGATION IN THE SYNTHESIS OF CHLOROTOXIN Middle East Technical University URL:[Link]

Sources

Application Note: Chemoselective Boc Deprotection in N3-D-Dap Derivatives

[1]

Introduction & Chemical Logic

N3-D-Dap (D-2-amino-3-azidopropanoic acid) is a non-proteinogenic amino acid widely used as a bioorthogonal handle in peptidomimetics and drug discovery.[1][2] The synthesis of these molecules often requires the removal of a Boc group (typically from the

The Orthogonality Challenge

-

Boc Group: Removed via acidolysis (TFA or HCl).[1] The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl cation (

) and decarboxylation.[1] -

Azide Group: Generally stable to acid.[1] However, the

cations generated during deprotection are highly electrophilic.[1] -

The Critical Risk (Thiol-Mediated Reduction): In standard peptide synthesis, thiol scavengers (e.g., ethanedithiol, thioanisole) are added to quench

.[1] Do NOT use thiols with azides. Thiols can facilitate the reduction of azides to amines or form side products in the presence of strong acids (Staudinger-like reduction or thio-addition).[1]

Core Principle: Use thiol-free acidic conditions.[1] If scavengers are necessary (e.g., to protect Trp/Tyr residues), use Triethylsilane (TIS) or Water , which are compatible with azides.[1]

Experimental Protocols

Method A: Standard Solution-Phase Deprotection (TFA/DCM)

Best for: Intermediate synthesis where the product will be purified or coupled immediately.

Reagents:

-

Trifluoroacetic acid (TFA), Reagent Grade.[1]

-

Dichloromethane (DCM), Anhydrous.[1]

-

Optional Scavenger: Triethylsilane (TIS) or Water (

).[1]

Protocol:

-

Preparation: Dissolve the Boc-N3-D-Dap derivative (1.0 equiv) in DCM.[1] A concentration of 0.1 M to 0.2 M is ideal.[1]

-

Acidification: Cool the solution to 0°C (ice bath). Add TFA slowly to achieve a final ratio of 1:1 (v/v) TFA:DCM .

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir.

-

Workup:

-

Evaporate volatiles under reduced pressure (rotary evaporator) at

. -

Co-evaporation: Re-dissolve the residue in DCM or Toluene and evaporate again (repeat 2-3 times) to remove residual TFA.[1]

-

-

Isolation: The product is obtained as the TFA salt .[1]

-

Free Basing (Optional): Dissolve in minimal MeOH/DCM and neutralize with DIPEA or pass through a basic ion-exchange resin, though storing as the salt is recommended for stability.[1]